
6-(4-methylphenyl)-5-phenyl-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-メチルフェニル)-5-フェニル-1H-ピリミジン-2,4-ジオンは、ピリミジンファミリーに属する複素環式化合物です。この化合物は、6位に4-メチルフェニル基、5位にフェニル基が置換されたピリミジン環を含む独特の構造が特徴です。これらの置換基の存在により、化合物に独特の化学的および物理的性質が与えられ、科学研究のさまざまな分野で注目されています。
2. 製法
合成ルートと反応条件
6-(4-メチルフェニル)-5-フェニル-1H-ピリミジン-2,4-ジオンの合成は、通常、適切な出発物質を制御された条件下で縮合させることを含みます。一般的な方法の1つは、4-メチルベンズアルデヒドとベンジルシアニドを塩基の存在下で反応させて中間体を得て、それを尿素と環化させて目的のピリミジン誘導体を得る方法です。反応条件には、エタノールやメタノールなどの溶媒や、エトキシドナトリウムや炭酸カリウムなどの触媒を使用して反応を促進することがよくあります。
工業生産方法
工業的な環境では、6-(4-メチルフェニル)-5-フェニル-1H-ピリミジン-2,4-ジオンの生産には、大規模なバッチプロセスまたは連続フロープロセスが使用されます。方法の選択は、収率、純度、および費用対効果などの要因によって異なります。反応パラメータ(温度、圧力、反応時間など)を最適化することで、生産プロセスにおける高効率と再現性を確保することが重要です。
3. 化学反応解析
反応の種類
6-(4-メチルフェニル)-5-フェニル-1H-ピリミジン-2,4-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化して、対応する酸化誘導体を得ることができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、化合物の還元型を生成することができます。
置換: 化合物の芳香環は、適切な試薬と条件を用いて、ニトロ化、ハロゲン化、スルホン化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性または中性の媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 硝酸と硫酸によるニトロ化、触媒の存在下での臭素または塩素によるハロゲン化。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってカルボン酸やケトンが生成される可能性があり、還元によってアルコールやアミンが生成される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenyl)-5-phenyl-1H-pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate, which is then cyclized with urea to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and reproducibility in the production process.
化学反応の分析
Types of Reactions
6-(4-methylphenyl)-5-phenyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
科学的研究の応用
6-(4-メチルフェニル)-5-フェニル-1H-ピリミジン-2,4-ジオンは、科学研究で幅広い用途があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして、また配位化学における配位子として使用されます。
生物学: 抗菌性、抗ウイルス性、抗がん性などの潜在的な生物活性について研究されています。
医学: がんや感染症などのさまざまな疾患に対する治療薬としての可能性を探求する研究が進められています。
工業: ユニークな化学的特性により、ポリマーや染料などの新素材の開発に使用されています。
作用機序
6-(4-メチルフェニル)-5-フェニル-1H-ピリミジン-2,4-ジオンの作用機序は、特定の分子標的や経路との相互作用を含みます。この化合物は、酵素や受容体に結合してその活性を調節することで効果を発揮する可能性があります。例えば、細胞増殖に関与する特定の酵素の活性を阻害することで、抗がん効果をもたらす可能性があります。関与する正確な分子標的と経路は、現在も研究中です。
類似化合物との比較
類似化合物
6-(4-メチルフェニル)-5-フェニル-1H-ピリミジン-2,4-ジオン: ピリミジン環に対する特定の置換パターンが特徴です。
5-フェニル-1H-ピリミジン-2,4-ジオン: 4-メチルフェニル基がないため、化学的および生物学的特性が異なります。
6-(4-クロロフェニル)-5-フェニル-1H-ピリミジン-2,4-ジオン:
ユニークさ
6-(4-メチルフェニル)-5-フェニル-1H-ピリミジン-2,4-ジオンのユニークさは、特定の置換パターンにあり、これが独特の化学的および物理的性質をもたらします。これは、特に化学、生物学、医学の分野における科学研究でさまざまな用途に役立つ化合物です。
特性
CAS番号 |
613667-34-8 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC名 |
6-(4-methylphenyl)-5-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H14N2O2/c1-11-7-9-13(10-8-11)15-14(12-5-3-2-4-6-12)16(20)19-17(21)18-15/h2-10H,1H3,(H2,18,19,20,21) |
InChIキー |
WPSZYHLQNUYQCI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=O)N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



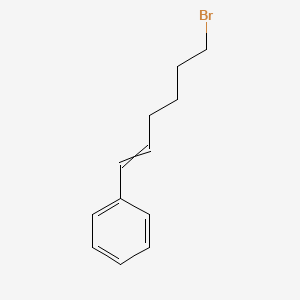

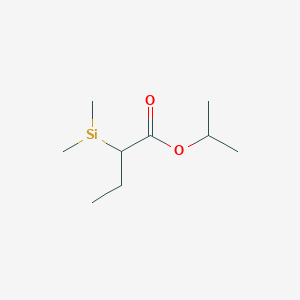

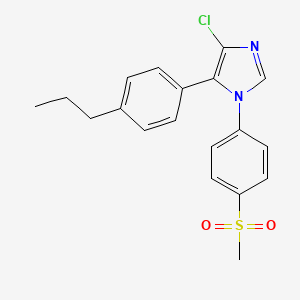
![2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12582293.png)
![9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine](/img/structure/B12582297.png)
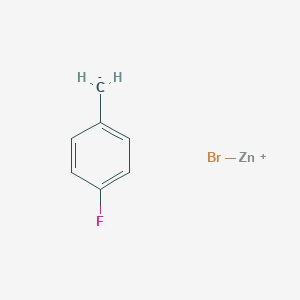
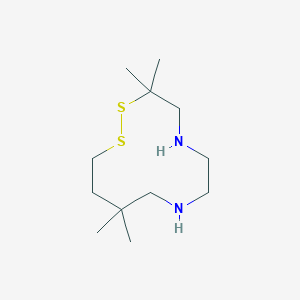
![N~1~-[2-(3-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582310.png)
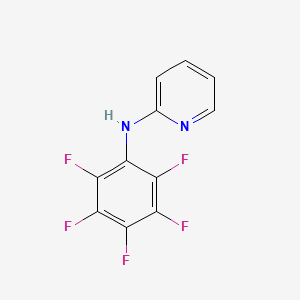
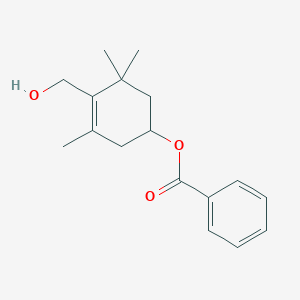
![4-[4-(Dipropylamino)butyl]benzene-1,2-diol](/img/structure/B12582337.png)
